2-Amino-6-fluoro-3-methylbenzoic acid

Description

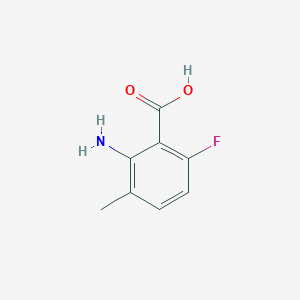

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGPVQQUWJIZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285488 | |

| Record name | 2-Amino-6-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-26-9 | |

| Record name | 2-Amino-6-fluoro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 2-Amino-6-fluoro-3-methylbenzoic Acid: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-6-fluoro-3-methylbenzoic Acid

This compound is a highly functionalized aromatic compound that serves as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, an electron-withdrawing fluorine atom, and a methyl group on a benzoic acid scaffold, makes it a valuable precursor for the synthesis of complex pharmaceutical agents. The strategic placement of these functional groups allows for a diverse range of chemical transformations, enabling the construction of novel heterocyclic systems and other pharmacologically active molecules. This guide provides an in-depth technical overview of the synthetic strategies and experimental protocols for the preparation of this important intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, more readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

This analysis suggests a plausible forward synthesis commencing from 2-fluoro-6-methylaniline. The key transformations involve nitration, carboxylation, and reduction of the nitro group.

Synthetic Strategy: A Multi-Step Approach from 2-Fluoro-6-methylaniline

A robust and scalable synthesis of this compound can be achieved through a three-step sequence starting from the commercially available 2-fluoro-6-methylaniline.

Step 1: Nitration of 2-Fluoro-6-methylaniline

The initial step involves the regioselective nitration of 2-fluoro-6-methylaniline to introduce a nitro group at the position ortho to the fluorine and meta to the amino group.

-

Rationale: The directing effects of the substituents on the aromatic ring guide the incoming electrophile (NO₂⁺). The amino group is a strong activating group and an ortho-, para-director. However, the position ortho to the amino group is sterically hindered by the adjacent methyl group. The fluorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these electronic and steric factors favors nitration at the position that leads to the desired intermediate.

Step 2: Reduction of the Nitro Group

The subsequent step is the reduction of the newly introduced nitro group to an amino group.

-

Rationale: This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Catalytic hydrogenation or metal-acid combinations are commonly employed for this purpose.

Step 3: Ortho-lithiation and Carboxylation

The final key step is the regioselective introduction of the carboxylic acid group. This is achieved through a directed ortho-lithiation followed by quenching with carbon dioxide.

-

Rationale: Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings.[1][2] The amino group and the fluorine atom can both act as directing groups, facilitating the deprotonation of the adjacent ortho position by a strong organolithium base. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, carbon dioxide, to yield the desired benzoic acid. Careful control of reaction temperature is crucial to prevent side reactions.[3][4]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound.

Materials and Equipment:

-

Nitric acid (fuming)

-

Sulfuric acid (concentrated)

-

Palladium on carbon (10%)

-

Hydrogen gas

-

n-Butyllithium (in hexanes)

-

Dry ice (solid carbon dioxide)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Hydrogenation apparatus

Step 1: Synthesis of 3-Fluoro-2-methyl-6-nitroaniline [8]

-

In a flask cooled in an ice-salt bath, slowly add 2-fluoro-6-methylaniline to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

To this solution, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 3-Fluoro-2-methyl-benzene-1,6-diamine

-

Dissolve the 3-fluoro-2-methyl-6-nitroaniline in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the diamine product.

Step 3: Synthesis of this compound

-

Dissolve the 3-fluoro-2-methyl-benzene-1,6-diamine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by adding crushed dry ice in small portions.

-

Allow the reaction mixture to warm to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by recrystallization.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the proposed structure, showing aromatic protons, an amino proton, a methyl singlet, and a carboxylic acid proton. |

| ¹³C NMR | Shows the expected number of carbon signals corresponding to the aromatic ring, methyl group, and carboxyl group. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound (C₈H₈FNO₂ = 169.15 g/mol ). |

| IR | Characteristic peaks for N-H, C=O (carboxylic acid), and C-F stretching vibrations. |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Nitric acid and Sulfuric acid: Highly corrosive. Handle with extreme care.

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.

-

Hydrogen gas: Highly flammable. Use in a well-ventilated area away from ignition sources.

-

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The route described, starting from 2-fluoro-6-methylaniline, is a reliable and scalable method for obtaining this valuable building block. The successful execution of this synthesis provides access to a key intermediate for the development of novel therapeutic agents and other high-value chemical entities.

References

-

Organic Syntheses Procedure for 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

PrepChem.com Synthesis of 2-amino-3-fluoro-benzoic acid. Available at: [Link]

-

Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Available at: [Link]

- Google Patents - Process for preparing anthranilic acids.

-

In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC - NIH. Available at: [Link]

-

Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. Available at: [Link]

-

PubMed - Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. Available at: [Link]

-

Directed (ortho) Metallation. Available at: [Link]

-

OCR A-Level Chemistry - Synthetic routes. Available at: [Link]

-

In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - RSC Publishing. Available at: [Link]

- Google Patents - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Indian Academy of Sciences - Organo-lithiation and halogen metal exchange reactions in organic synthesis. Available at: [Link]

-

PubChem - 2-Fluoro-6-nitroaniline. Available at: [Link]

-

PubMed - Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Available at: [Link]

-

ResearchGate - Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Available at: [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. ias.ac.in [ias.ac.in]

- 3. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. 443-89-0|2-Fluoro-6-methylaniline|BLD Pharm [bldpharm.com]

- 7. 2-Fluoro-6-methylaniline 97 443-89-0 [sigmaaldrich.com]

- 8. 485832-96-0|3-Fluoro-2-methyl-6-nitroaniline|BLD Pharm [bldpharm.com]

physical and chemical properties of 2-Amino-6-fluoro-3-methylbenzoic acid

An In-Depth Technical Guide to 2-Amino-6-fluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized aromatic structure, featuring an amine, a carboxylic acid, and a fluorine atom, makes it a valuable building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The strategic placement of the fluorine atom can profoundly influence the molecule's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability, which are critical parameters in drug design.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, discusses its spectroscopic signature, outlines a representative synthetic approach, and highlights its applications, particularly in the context of drug discovery.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and identity. This compound is systematically named and can be unambiguously identified by its CAS number and molecular formula.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies. The data presented below are derived from supplier technical specifications and predictive models.

| Property | Value | Source |

| CAS Number | 874804-26-9 | [3][4] |

| Molecular Formula | C₈H₈FNO₂ | [3] |

| Molecular Weight | 169.16 g/mol | |

| Appearance | Solid (predicted) | |

| Boiling Point | 312.8 ± 42.0 °C (Predicted) | [3] |

| Density | 1.356 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.08 ± 0.10 (Predicted) | [3] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [3] |

| InChI Key | LQGPVQQUWJIZAH-UHFFFAOYSA-N |

The presence of the fluorine atom ortho to the amino group and meta to the carboxylic acid is expected to lower the pKa of the carboxylic acid compared to 3-methylanthranilic acid due to its electron-withdrawing inductive effect. This enhanced acidity can influence binding interactions in biological systems and affect solubility in aqueous media at different pH values.

Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation and purity confirmation. While specific spectra for this exact compound are not publicly available, we can predict the key characteristics based on its functional groups and data from closely related analogs.[5][6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl protons. The two aromatic protons will appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the surrounding substituents. The methyl group will present as a singlet, likely in the 2.0-2.5 ppm range. The amine (NH₂) and carboxylic acid (COOH) protons will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to each carbon atom in the unique electronic environment. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JCF), which is a characteristic feature for organofluorine compounds.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

-

O-H stretch: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid.

-

N-H stretch: Two sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.

-

C=O stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

-

C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 169. Subsequent fragmentation would likely involve the loss of H₂O (from the carboxyl group) and CO₂.

Chemical Properties and Reactivity

This compound possesses three reactive functional groups, making it a versatile synthetic intermediate.

-

Acidity and Basicity: The carboxylic acid group is acidic, while the amino group is basic. The compound is amphoteric and will exist as a zwitterion near its isoelectric point. The electron-withdrawing fluorine atom enhances the acidity of the carboxylic acid and reduces the basicity of the amino group.[8]

-

Reactions of the Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification (reaction with alcohols), amide formation (reaction with amines using coupling agents), and reduction to an alcohol.

-

Reactions of the Amino Group: The -NH₂ group can be acylated, alkylated, and can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

-

Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by the amino and methyl groups, although the fluorine and carboxylic acid groups are deactivating. The positions for substitution will be directed by the combined electronic effects of all substituents.

Synthesis and Purification Workflow

The synthesis of substituted anthranilic acids often involves multi-step sequences. A plausible synthetic route to this compound could start from a commercially available substituted toluene. The following diagram illustrates a conceptual workflow.

Protocol: General Method for Purity Assessment by Melting Point Determination

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity.

Objective: To determine the melting range of a synthesized batch of this compound.

Materials:

-

Dry, crystalline sample of the compound.

-

Melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

-

Capillary tubes (closed at one end).

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and free of solvent. Finely crush a small amount of the crystalline solid on a watch glass using a spatula.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the bottom of the tube. Tap the closed end of the tube on a hard surface to ensure the sample is densely packed.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Set the apparatus to heat at a rapid rate until the temperature is about 15-20 °C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2 °C per minute. Observe the sample closely.

-

Recording the Range: Record the temperature at which the first liquid droplet appears (T₁). Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

Reporting: The melting point is reported as a range (T₁ - T₂). For a pure compound, this range should be narrow (≤ 2 °C).

Causality: A slow heating rate near the melting point is critical for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. Impurities disrupt the crystal lattice, typically causing melting to begin at a lower temperature and occur over a wider range.

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated anthranilic acid derivatives are therefore highly valuable.

-

Scaffold for Bioactive Molecules: this compound serves as a key building block for constructing more complex molecules. For instance, related 2-amino-3-methylbenzoic acid is a precursor in the synthesis of chlorantraniliprole, a widely used insecticide.[9] The unique substitution pattern of the title compound makes it a candidate for creating novel analogs of known drugs.

-

Fragment-Based Drug Discovery: As a "fragment," this molecule can be used in screening assays to identify initial low-affinity binders to biological targets. The fragment can then be "grown" or elaborated into a more potent lead compound.

-

Inhibitor Synthesis: Substituted benzoic acids are common motifs in various enzyme inhibitors. For example, 2-fluoro-6-methylbenzoic acid is a key building block for an epidermal growth factor receptor (EGFR) inhibitor and for Avacopan, a drug used to treat vasculitis.[10] Similarly, 2-chloro-6-fluoro-3-methylbenzoic acid is used to synthesize inhibitors of stearoyl-CoA desaturase 1 (SCD1) for treating obesity.[11] The title compound is an excellent starting material for developing novel inhibitors in similar therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[12] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12][13]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents.[12]

References

- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.

- Synquest Labs. (n.d.). 2-Amino-6-(trifluoromethyl)

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, December 21).

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Itoh, T., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. doi:10.1016/j.ejmech.2019.111826

- Ossila. (n.d.).

-

NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-3-methylbenzoic acid IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-3-methylbenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- NIST. (n.d.). Phase change data for 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook.

-

SpectraBase. (n.d.). 2-Amino-6-fluoro-benzoic acid Spectrum. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

- Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(10), 1-14.

-

Human Metabolome Database. (n.d.). 2-Amino-3-methylbenzoate (HMDB0060680). Retrieved from [Link]

- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

- Al-Qahtani, W. S., et al. (2023).

- Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(11), 4499.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. innospk.com [innospk.com]

- 9. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]

- 10. ossila.com [ossila.com]

- 11. Page loading... [wap.guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-6-fluoro-3-methylbenzoic acid (CAS Number 874804-26-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-fluoro-3-methylbenzoic acid, a fluorinated anthranilic acid derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a proposed synthetic route, predicted spectroscopic data, safety and handling guidelines, and potential applications in drug discovery.

Introduction

This compound, with the CAS number 874804-26-9, is a substituted aromatic carboxylic acid. As a member of the anthranilic acid family, it possesses a structural scaffold that is a key component in numerous biologically active molecules and pharmaceutical agents. The presence of a fluorine atom, a methyl group, and an amino group on the benzoic acid core imparts unique electronic and steric properties to the molecule. Fluorine substitution, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of lead compounds.

This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of this and similar molecules in the pursuit of novel therapeutics and chemical entities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 874804-26-9 | |

| Molecular Formula | C₈H₈FNO₂ | |

| Molecular Weight | 169.16 g/mol | |

| Appearance | Solid (predicted) | |

| Purity | ≥98% (as offered by suppliers) | |

| InChI Code | 1S/C8H8FNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Storage Temperature | Ambient |

Proposed Synthesis

The proposed synthesis would likely start from a commercially available substituted toluene derivative and proceed through a series of reactions including nitration, reduction, and functional group manipulations to introduce the amino and carboxylic acid moieties. A key step would be the introduction of the fluorine atom, which could be achieved through various fluorination techniques.

Below is a hypothetical, multi-step synthetic pathway.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of related anthranilic acids and should be optimized for the specific substrate.

Step 1: Protection of the Amino Group of 2-Fluoro-3-methylaniline

-

To a stirred solution of 2-fluoro-3-methylaniline in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine or pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aniline.

Causality: The protection of the amine is crucial to prevent it from reacting in the subsequent lithiation step. The Boc group is a common choice due to its stability and ease of removal.

Step 2: Ortho-directed Lithiation and Carboxylation

-

Dissolve the N-protected 2-fluoro-3-methylaniline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The ortho-directing nature of the protected amino group and the fluorine atom will guide the lithiation to the desired position.

-

Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.

-

Quench the reaction by adding an excess of crushed dry ice (solid CO₂).

-

Allow the mixture to slowly warm to room temperature.

-

Acidify the reaction mixture with aqueous HCl to protonate the carboxylate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the protected this compound.

Causality: Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The choice of a low temperature (-78 °C) is critical to prevent side reactions.

Step 3: Deprotection of the Amino Group

-

Dissolve the protected benzoic acid derivative in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system to afford pure this compound.

Causality: The Boc group is readily cleaved under acidic conditions, providing a clean and efficient deprotection step.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Aromatic CH |

| ~6.7-6.9 | t | 1H | Aromatic CH |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~2.2-2.4 | s | 3H | -CH₃ |

| ~10.0-12.0 | br s | 1H | -COOH |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~158-162 (d, J ≈ 240-250 Hz) | C-F |

| ~145-150 | C-NH₂ |

| ~110-135 | Aromatic CH and C-CH₃ |

| ~15-20 | -CH₃ |

Predicted IR Spectrum (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, Sharp | N-H stretch (asymmetric) |

| 3300-3400 | Medium, Sharp | N-H stretch (symmetric) |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1660-1710 | Strong | C=O stretch (carboxylic acid) |

| 1600-1620 | Strong | N-H bend |

| 1200-1300 | Strong | C-F stretch |

Predicted Mass Spectrum (Electron Ionization)

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion) |

| 152 | [M-OH]⁺ |

| 124 | [M-COOH]⁺ |

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements (Predicted based on similar compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed and specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Potential Applications in Drug Discovery and Medicinal Chemistry

Anthranilic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The introduction of fluorine can further modulate these activities.

Potential research applications for this compound include:

-

Scaffold for Novel Therapeutics: It can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The amino and carboxylic acid groups provide convenient handles for further chemical modifications.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new binding interactions with therapeutic targets.

-

Probing Biological Systems: The fluorinated nature of the molecule allows for its use in ¹⁹F NMR studies to investigate binding events with proteins and other biological macromolecules.

The specific biological activities of this compound have yet to be extensively reported in the scientific literature, representing an opportunity for further investigation.

References

-

Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 79, 196. [Link]

-

2-Fluoro-3-methylbenzoic acid. PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]

-

Khan, I., et al. (2022). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 27(15), 4985. [Link]

-

2-Amino-6-fluoro-benzoic acid - Optional[13C NMR] - Spectrum. SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]

-

Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Population Therapeutics and Clinical Pharmacology, 29(02). [Link]

Sources

A Researcher's Guide to Sourcing and Application of 2-Amino-6-fluoro-3-methylbenzoic Acid

Introduction: The Strategic Value of Fluorinated Anthranilic Acid Derivatives in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1] Fluorine's unique properties—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Among the myriad of fluorinated building blocks, substituted anthranilic acids (2-aminobenzoic acids) are of particular importance, serving as versatile precursors for a wide range of heterocyclic compounds with significant therapeutic potential.

This guide focuses on 2-Amino-6-fluoro-3-methylbenzoic acid (CAS No. 874804-26-9), a trifunctional building block whose distinct substitution pattern offers a unique combination of steric and electronic properties. The ortho-amino and carboxylic acid groups provide a classical reactive handle for the synthesis of quinazolinones, benzodiazepines, and other fused heterocyclic systems. The fluorine atom at the 6-position and the methyl group at the 3-position provide medicinal chemists with critical tools to modulate bioactivity and pharmacokinetic profiles. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the procurement, quality validation, and strategic application of this valuable research chemical.

Part 1: Sourcing and Selection of Commercial Suppliers

The reliability of a chemical building block is the foundation of any successful research campaign. Selecting a reputable supplier is a critical first step that directly impacts experimental reproducibility and timelines. The following section provides a comparative overview of known commercial suppliers and a logical workflow for procurement.

Workflow for Supplier Vetting and Selection

A systematic approach to supplier selection ensures that the material acquired meets the stringent requirements of research and development. This involves more than just comparing prices; it requires a holistic assessment of the supplier's documentation, quality control capabilities, and logistical reliability.

Caption: A logical workflow for the selection and validation of a chemical supplier.

Comparative Table of Commercial Suppliers

The following table summarizes publicly available information for commercial suppliers of this compound (CAS 874804-26-9). Researchers should always request batch-specific Certificates of Analysis (CoA) for the most accurate data.

| Supplier | CAS Number | Molecular Formula | Purity (Typical) | Notes |

| Sigma-Aldrich | 874804-26-9 | C₈H₈FNO₂ | ≥98% | Often supplied through partners like Fluorochem or BLD Pharmatech. A primary source for many researchers with extensive documentation available. |

| Fluorochem | 874804-26-9 | C₈H₈FNO₂ | ≥98% | A UK-based manufacturer and supplier specializing in fluorinated compounds. Distributed by major vendors like Sigma-Aldrich and FUJIFILM Wako. |

| 2a biotech | 874804-26-9 | C₈H₈FNO₂ | ≥96% | A US-based supplier of intermediates and chemicals. |

| Arctom Scientific | 874804-26-9 | C₈H₈FNO₂ | Not specified | Lists the product with catalog number ATA-31653. Researchers should inquire for specifications. |

| Alchem Pharmtech | 874804-26-9 | C₈H₈FNO₂ | Not specified | Lists the product in their catalog. Direct inquiry for purity and availability is required. |

| Echemi | 1039981-89-9* | C₈H₈FNO₂ | Not specified | A marketplace listing various traders, such as HANGZHOU LEAP CHEM CO., LTD. *Note the different CAS number listed. |

*It is crucial to verify the correct CAS number (874804-26-9) with the supplier, as databases can sometimes contain errors or list different isomers.

Part 2: Quality Control and Analytical Validation

Upon receipt of a chemical, its identity and purity must be rigorously verified, regardless of the supplier's reputation. This self-validating step is essential for ensuring the integrity of experimental data. The following protocols are designed to provide a comprehensive assessment of a new batch of this compound.

Workflow for In-House Quality Control

This workflow outlines the sequential analytical methods used to confirm the structure and purity of the received material.

Sources

A Technical Guide to 2-Amino-6-fluoro-3-methylbenzoic Acid: Structure, Properties, and Synthetic Strategies

Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-6-fluoro-3-methylbenzoic acid (CAS No: 874804-26-9), a fluorinated anthranilic acid derivative. The unique arrangement of its functional groups—an amine, a carboxylic acid, a methyl group, and a fluorine atom—positions it as a valuable and versatile building block in medicinal chemistry and organic synthesis. The strategic incorporation of fluorine is a key feature, often utilized to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of active pharmaceutical ingredients (APIs). This document details the molecule's structural and chemical identity, summarizes its known physicochemical and safety properties, proposes a logical synthetic pathway with a representative experimental protocol, and discusses its potential applications in drug discovery, drawing parallels with structurally similar compounds.

Introduction and Strategic Importance

This compound is a substituted aromatic carboxylic acid. As a derivative of anthranilic acid (2-aminobenzoic acid), it belongs to a class of compounds widely recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The strategic placement of a fluorine atom on the benzene ring is of particular significance to drug development professionals. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly alter a molecule's properties. In drug design, this often translates to improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins, and enhanced membrane permeability.[1]

This guide serves as a technical resource for researchers and scientists, offering a consolidated view of the molecule's characteristics and a scientifically grounded perspective on its synthesis and application, thereby enabling its effective utilization in research and development programs.

Molecular Structure and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific rigor. The structural and identifying information for this compound is summarized below.

2.1. Chemical Identifiers

A compilation of the key identifiers for this compound is presented in Table 1.

| Identifier | Value | Source |

| CAS Number | 874804-26-9 | [2] |

| Molecular Formula | C₈H₈FNO₂ | |

| Molecular Weight | 169.15 g/mol | Calculated |

| IUPAC Name | This compound | |

| InChI Key | LQGPVQQUWJIZAH-UHFFFAOYSA-N | |

| Synonyms | This compound |

2.2. Structural Elucidation

The structure of this compound is defined by a benzoic acid core with four substituents. The relationship and electronic influence of these groups dictate the molecule's chemical behavior.

-

Carboxylic Acid (-COOH): The primary acidic functional group, enabling the formation of esters and amides.

-

Amino Group (-NH₂): A basic functional group that is nucleophilic and can be readily acylated or alkylated. Its position ortho to the carboxylic acid is characteristic of an anthranilate.

-

Fluorine Atom (-F): A strongly electron-withdrawing group that influences the acidity of the carboxylic acid and the basicity of the amine, as well as the reactivity of the aromatic ring.

-

Methyl Group (-CH₃): An electron-donating group that provides steric bulk and can influence the molecule's conformation and binding interactions.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Safety Data

While comprehensive experimental data for this specific isomer is not widely published, key information from supplier databases provides a foundational understanding of its properties and handling requirements.

3.1. Physical and Chemical Properties

| Property | Value | Source |

| Purity | ≥98% | |

| Storage Temperature | Ambient | |

| Melting/Boiling Point | Data not available | |

| Solubility | Data not available |

3.2. Safety and Handling

The compound is classified with a "Warning" signal word and is associated with specific health hazards. Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used during handling.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Synthetic Pathways and Methodologies

A robust and scalable synthetic route is critical for the practical application of any chemical building block. While a specific published procedure for this compound is not available in the searched literature, a logical and efficient pathway can be proposed based on well-established organic transformations used for analogous compounds.[3][4]

4.1. Proposed Retrosynthetic Analysis

A plausible retrosynthetic approach involves three key transformations:

-

Amine Formation: The target amino group can be installed via the reduction of a nitro group, a reliable and high-yielding reaction. This leads back to 6-fluoro-3-methyl-2-nitrobenzoic acid.

-

Carboxylic Acid Formation: The benzoic acid moiety can be formed by the oxidation of a methyl group. This points to 2-fluoro-3-methyl-6-nitrotoluene as a precursor.

-

Nitration: The nitro group can be introduced onto a commercially available starting material, 2-fluoro-3-methyltoluene, via electrophilic aromatic substitution.

4.2. Forward Synthesis Workflow

The proposed forward synthesis follows a logical progression, ensuring control over regiochemistry and functional group compatibility.

Causality of Experimental Choices:

-

Step 1 (Nitration): Nitration is performed first to install the precursor to the amine. The directing effects of the ortho-para directing methyl group and the ortho-para directing (but deactivating) fluoro group would favor substitution at the C4 and C6 positions. The C6 position, being less sterically hindered, is a likely site for nitration.

-

Step 2 (Oxidation): The methyl group is oxidized to a carboxylic acid after nitration. Performing this step first would create a meta-directing, strongly deactivating carboxylic acid group, making the subsequent nitration more difficult and potentially altering the regiochemical outcome. A strong oxidizing agent like potassium permanganate (KMnO₄) is suitable for this transformation.

-

Step 3 (Reduction): The final step is the reduction of the nitro group. This is a standard transformation that is highly efficient and chemoselective, leaving the other functional groups intact. Catalytic hydrogenation (H₂/Pd-C) is a clean method, while metal/acid combinations like tin(II) chloride (SnCl₂) are also effective.

4.3. Representative Protocol: Nitro Group Reduction (Step 3)

This protocol is a representative example based on standard literature procedures for the reduction of an aromatic nitro group.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-fluoro-3-methyl-2-nitrobenzoic acid (1.0 eq) in ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen gas, followed by hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or Parr shaker) and stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Once complete, carefully purge the system with nitrogen again. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold in drug discovery. Its bifunctional nature (amine and carboxylic acid) allows it to be readily incorporated into larger molecules through robust amide bond formation.

Structurally related molecules are key components of several marketed drugs and clinical candidates:

-

EGFR Inhibitors: 2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of certain epidermal growth factor receptor (EGFR) inhibitors used in oncology.[5]

-

Vasculitis Treatment: The same analogue is a crucial intermediate for Avacopan, a drug used to treat ANCA-associated vasculitis.[5]

-

Anti-Inflammatory Agents: 2-Amino-3-fluorobenzoic acid, a close relative, serves as an important precursor for synthesizing indole derivatives, including the anti-inflammatory drug Etodolac.[3]

The subject of this guide, with its unique substitution pattern, provides a novel scaffold for researchers to explore new chemical space and develop next-generation therapeutics, particularly in areas like oncology and immunology where fluorinated compounds have shown significant promise.[6]

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in advanced organic synthesis. Its structure combines the proven utility of the anthranilic acid scaffold with the strategic benefits of fluorination. While detailed experimental data on its properties are sparse, its identity is clear, and logical synthetic pathways can be readily devised. For researchers and drug development professionals, this compound represents a valuable tool for constructing novel molecules with potentially superior biological and pharmacological properties, making it a noteworthy addition to the medicinal chemist's toolbox.

References

-

2a biotech. This compound. [Link]

-

PubChem. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283. [Link]

-

Technology Networks. Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid. [Link]

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

- Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

Sources

An In-depth Technical Guide to the Potential Biological Activity of Fluorinated Aminobenzoic Acids

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical examination of fluorinated aminobenzoic acids, a class of compounds demonstrating a remarkable breadth of biological activities. By leveraging the unique physicochemical properties of fluorine—such as high electronegativity, metabolic stability, and its ability to modulate lipophilicity and pKa—researchers have successfully developed potent anti-inflammatory, antimicrobial, and anticancer agents. This document synthesizes the foundational principles of fluorine's role in drug design with specific mechanistic insights into how fluorinated aminobenzoic acid derivatives exert their effects. We will explore key structure-activity relationships (SAR), provide detailed experimental protocols for evaluating biological efficacy, and present case studies of prominent drugs like Niflumic and Mefenamic acid. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile chemical class.

Introduction: The Strategic Role of Fluorine in the Aminobenzoic Acid Scaffold

The aminobenzoic acid framework is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. Its derivatization has led to compounds with a wide array of biological functions. The introduction of fluorine into this scaffold is a deliberate strategy to enhance its drug-like properties.[1][2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3]

Key advantages conferred by fluorination include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s, often leading to a longer in vivo half-life.[2]

-

Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences.[1][3] This allows for fine-tuning of properties like membrane permeability and target binding affinity.[1][3]

-

Improved Target Binding: The electronic effects of fluorine can create favorable interactions, such as dipole-dipole or hydrogen bonds, with amino acid residues in a biological target's binding pocket, potentially increasing potency and selectivity.[3][4]

This guide will delve into the specific biological activities that have been successfully modulated through the fluorination of aminobenzoic acids.

Key Biological Activities and Mechanisms of Action

Fluorinated aminobenzoic acids exhibit a diverse range of biological activities, with the most prominent being anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

A primary mechanism of anti-inflammatory action for many fluorinated aminobenzoic acids is the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]

-

Case Study: Niflumic Acid & Mefenamic Acid: These two compounds are classic examples of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][8][9] Both function as non-selective inhibitors of COX-1 and COX-2, reducing prostaglandin synthesis and thereby alleviating inflammatory symptoms.[5][7][10] Mefenamic acid, an anthranilic acid derivative, is used to treat mild to moderate pain.[9] Niflumic acid is prescribed for conditions like rheumatoid arthritis and osteoarthritis.[6][7]

Beyond COX inhibition, some fluorinated aminobenzoic acids, notably niflumic acid, also modulate ion channels, such as calcium-activated chloride channels (CaCCs).[5][6][11][12] This dual mechanism contributes to its overall anti-inflammatory and analgesic profile.[5]

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

Caption: A typical experimental workflow for the biological evaluation of PABA analogs. [13]

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 value of a fluorinated aminobenzoic acid derivative for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound dissolved in DMSO.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection.

-

96-well microplate.

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Dilution: Perform serial dilutions of the test compound in DMSO, then dilute further in assay buffer to achieve final desired concentrations. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Reaction Incubation: To each well of a 96-well plate, add the enzyme solution followed by the diluted test compound or control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for 10 minutes at 37°C.

-

Stop Reaction: Terminate the reaction by adding a solution of 1 M HCl.

-

Quantify Prostaglandin Production: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of known selective inhibitors for COX-1 and COX-2 serves as a critical internal control to validate the assay's performance and sensitivity.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterial strain. [13] Objective: To determine the lowest concentration of a fluorinated aminobenzoic acid derivative that visibly inhibits microbial growth.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test compound dissolved in DMSO.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Sterile 96-well microplates.

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. [13]2. Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Self-Validation: The growth control must show significant turbidity, and the sterility control must remain clear. The MIC of the positive control antibiotic should fall within its known acceptable range for the specific bacterial strain.

Data Summary: Comparative Biological Activities

The following table summarizes representative inhibitory concentrations for fluorinated aminobenzoic acids and related compounds across different biological activities.

| Compound Class/Example | Biological Activity | Target/Organism | IC50 / MIC Value | Reference |

| Niflumic Acid | Anti-inflammatory | COX-2 | 100 nM | [11] |

| Fluorinated Benzofuran Derivative | Anti-inflammatory | IL-6 Secretion (LPS) | 1.2 - 9.04 µM | [14] |

| Fluorinated Aminophenylhydrazine | Anticancer | A549 Lung Cancer Cells | 0.64 µM | [15] |

| PABA Schiff Base Derivative | Antibacterial | S. aureus (MRSA) | 15.62 µM (MIC) | [16] |

| PABA Schiff Base Derivative | Antifungal | Candida & Aspergillus spp. | ≥ 7.81 µM (MIC) | [16] |

Note: Values are context-dependent and can vary based on specific assay conditions.

Future Outlook and Conclusion

The field of fluorinated aminobenzoic acids continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Selective Inhibition: Designing derivatives with higher selectivity for specific targets (e.g., COX-2 over COX-1) to minimize side effects.

-

Multitargeted Agents: Exploring compounds that can modulate multiple pathways simultaneously, which could be particularly beneficial in complex diseases like cancer.

-

Advanced Synthesis: Utilizing novel late-stage fluorination techniques to rapidly generate diverse libraries of compounds for high-throughput screening. [17] In conclusion, the strategic fluorination of the aminobenzoic acid scaffold is a proven and powerful approach in medicinal chemistry. The resulting compounds have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents. A thorough understanding of their mechanisms of action, coupled with systematic SAR studies and robust biological evaluation, will continue to drive the development of novel and more effective therapeutics based on this versatile chemical class.

References

- Patsnap Synapse. (2024, July 17).

- Pharmacology of Niflumic Acid ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 6).

- Patsnap Synapse. (2024, June 15).

- MedChemExpress. Niflumic acid (Niflumic acid) | Chloride Channel/COX Inhibitor.

- National Institutes of Health (NIH). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium.

- PharmaCompass.com.

- The Chemistry and Bioactivity of Mefenamic Acid Deriv

- Wikipedia. Mefenamic acid.

- Patsnap Synapse. (2024, July 17).

- Drugs.com. (2025, July 2). Mefenamic Acid: Package Insert / Prescribing Info / MOA.

- ResearchGate. (2025, August 7). Synthesis and antimicrobial activity of fluorobenzoic acid amides.

- The Role of Fluorin

- PubMed. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design.

- The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025, October 17).

- National Institutes of Health (NIH). (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC.

- ResearchGate. (2024, June 5). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.

- National Institutes of Health (NIH). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC.

- PubMed.

- ResearchGate.

- PubMed. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity].

- PubMed. (2024, October 17).

- Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management.

- PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.

- RSC Publishing. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.

- MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- Fluorine in drug discovery: Role, design and case studies.

- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- PubMed. (2023, January 12).

- ResearchGate. (2025, October 17).

- MDPI.

- MDPI.

- Benchchem.

- ResearchGate. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors | Request PDF.

- PubMed Central. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands.

- PubMed. (2023, June 20).

- National Institutes of Health (NIH).

- National Institutes of Health (NIH). Structure-activity relationship of organofluorine inhibitors of amyloid-beta self-assembly - PMC.

- National Institutes of Health (NIH). (2024, December 4).

- Semantic Scholar. (1974, March 1). Structure activity relations. 7.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. What is Niflumic Acid used for? [synapse.patsnap.com]

- 8. Mefenamic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-6-fluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers a scaffold for the synthesis of a diverse range of heterocyclic compounds and potential pharmaceutical candidates. As with any specialized chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and best laboratory practices.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion is also considered harmful.[2] A thorough risk assessment should be conducted before commencing any work with this material.

GHS Hazard Statements:

-

Harmful if swallowed.[2]

The causality behind these hazards lies in the chemical reactivity of the molecule. The carboxylic acid and amino functional groups can interact with biological macromolecules, while the aromatic ring and its substituents may elicit inflammatory responses upon contact with tissues. The fine, powdered nature of the solid also contributes to the risk of inhalation.[4]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | [5] |

| Molecular Weight | 169.16 g/mol | [5] |

| Appearance | White to off-white powder/solid | [4] |

| Melting Point | 124 - 125 °C | [4] |

| Solubility | No data available | [4][6] |

| Storage Temperature | Ambient | [4][5] |

Note: The lack of comprehensive, publicly available data on properties like solubility underscores the importance of treating this compound with caution and performing small-scale solubility tests under controlled conditions when required for experimental work.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

The primary engineering control for handling this compound is to minimize the generation and inhalation of its dust.[1][6]

-

Ventilation: All handling of the solid compound should be performed in a well-ventilated area.[1][6] A certified chemical fume hood is the preferred engineering control, especially when weighing or transferring the material.[6]

-

Safety Showers and Eyewash Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense against exposure.

-

Eye and Face Protection: Chemical safety goggles or glasses that meet EN166 (EU) or equivalent standards are required.[1][4] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[7]

-

Hand Protection: Wear protective gloves that have been inspected for integrity before use.[4] The specific glove material should be chosen based on the solvent being used and its breakthrough time.

-

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][7]

-

Respiratory Protection: In situations where ventilation is inadequate or if dust formation is significant, a NIOSH-approved respirator should be used.[7]

The following diagram illustrates the logical flow for selecting appropriate safety measures.

Caption: A step-by-step decision tree for responding to a spill of this compound.

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal handling and storage conditions. [4][7]* Incompatible Materials: Avoid contact with strong oxidizing agents. [1][7]* Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride. [1][7]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated. [1]It is known to be harmful if swallowed and causes skin, eye, and respiratory irritation. [1][2][3]* Ecological Information: There is no specific data available regarding the environmental impact of this compound. It is advisable to prevent its release into the environment. [1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. [1]Waste should be handled by a licensed disposal company. Do not allow the material to enter drains or sewers. [1]

Conclusion

This compound is a valuable reagent for chemical synthesis. However, its potential hazards necessitate a proactive and informed approach to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe working environment. The foundation of safe laboratory practice is a combination of knowledge, preparation, and consistent adherence to established protocols.

References

- Synquest Labs. (n.d.). 2-Amino-3-fluorobenzoic acid Safety Data Sheet.

- Fisher Scientific. (2021, December 25). 2-Amino-6-fluorobenzoic acid Safety Data Sheet.

- Thermo Fisher Scientific. (2009, September 22). 6-Amino-m-toluic acid Safety Data Sheet.

- Ossila. (n.d.). 2-fluoro-6-methylbenzoic acid Safety Data Sheet.

- AbMole BioScience. (n.d.). Material Safety Data Sheet of 2-Amino-3-methylbenzoic acid.

- Sigma-Aldrich. (2024, August 6). 4'-Amino-2',5'-diethoxybenzanilide Safety Data Sheet.

- AK Scientific, Inc. (n.d.). 2-Amino-5-fluoro-3-methylbenzoic acid Safety Data Sheet.

- Synquest Labs. (2016, December 8). 2-Amino-6-fluorobenzoic acid Safety Data Sheet.

- Fisher Scientific. (2021, December 24). 2-Amino-3-methylbenzoic acid Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound.

- SynQuest Laboratories, Inc. (n.d.). 2-Amino-6-(trifluoromethyl)benzoic acid Safety Data Sheet.

- Sigma-Aldrich. (2024, August 14). Methyl anthranilate Safety Data Sheet.

- PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid.

- PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid.

- ChemicalBook. (n.d.). 2-amino-3-fluoro-6-methylbenzoic acid CAS#: 1039981-89-9.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- 2a biotech. (n.d.). This compound.

- BLD Pharm. (n.d.). Benzoic acid, 3-amino-2-fluoro-, methyl ester SDS, 1195768-18-3 Safety Data Sheets.

- PubChem. (n.d.). 2-Amino-3-methylbenzoic acid.

- BLD Pharm. (n.d.). 2-Amino-6-fluoro-3-methoxybenzoic acid.

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Amino-6-fluoro-3-methylbenzoic Acid

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic property of solubility is a cornerstone that dictates the therapeutic potential and viability of a new chemical entity (NCE). For a drug to exert its pharmacological effect, it must first be absorbed into the systemic circulation, a process fundamentally governed by its ability to dissolve in physiological fluids.[1] Poor aqueous solubility is a major hurdle in formulation development, often leading to high required doses to achieve therapeutic plasma concentrations.[1] This guide provides a comprehensive examination of the solubility profile of 2-Amino-6-fluoro-3-methylbenzoic acid, a compound of interest in medicinal chemistry. We will delve into its physicochemical properties, explore its predicted solubility in a range of solvents, and provide a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the developability of this and similar molecules.

Physicochemical Characterization of this compound

Understanding the physicochemical properties of this compound is paramount to predicting its solubility behavior. The molecular structure, featuring a benzoic acid moiety, an amino group, a fluorine atom, and a methyl group, imparts a specific set of characteristics that govern its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | [2] |

| Molecular Weight | 169.16 g/mol | [2] |

| CAS Number | 874804-26-9 | [2] |

| Structure | Aromatic carboxylic acid with amino, fluoro, and methyl substituents. | N/A |

The presence of both a carboxylic acid (an acidic group) and an amino group (a basic group) suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium. The fluorine and methyl groups, being relatively non-polar, will influence its solubility in organic solvents.

Anticipated Solubility Profile in Various Solvents

The following table presents the experimentally determined mole fraction solubility of 2-Amino-3-methylbenzoic acid in twelve pure solvents at various temperatures.[3] It is anticipated that this compound will exhibit a similar trend, with variations arising from the electronic effects of the fluorine substituent.

Table 1: Mole Fraction Solubility of 2-Amino-3-methylbenzoic Acid in Various Solvents at Different Temperatures (T) [3]

| Solvent | T = 278.15 K | T = 283.15 K | T = 288.15 K | T = 293.15 K | T = 298.15 K | T = 303.15 K | T = 308.15 K | T = 313.15 K | T = 318.15 K |

| Methanol | 0.0381 | 0.0412 | 0.0445 | 0.0481 | 0.0519 | 0.0560 | 0.0604 | 0.0651 | 0.0701 |